Cyclohexyl 2-hydroperoxypropanoate
Description
Cyclohexyl 2-hydroperoxypropanoate is an organic peroxide ester characterized by a cyclohexyl group bonded to a propanoate backbone with a hydroperoxy (-OOH) substituent at the β-position.
Properties
CAS No. |
143713-49-9 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
cyclohexyl 2-hydroperoxypropanoate |
InChI |
InChI=1S/C9H16O4/c1-7(13-11)9(10)12-8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
HNRNIBCQBQIYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 2-hydroperoxypropanoate can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the reaction of cyclohexyl propanoate with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to avoid the decomposition of the hydroperoxide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 2-hydroperoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexyl propanoate and other oxidation products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming cyclohexyl 2-hydroxypropanoate.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl propanoate, cyclohexanol, and cyclohexanone.
Reduction: Cyclohexyl 2-hydroxypropanoate.
Substitution: Depending on the nucleophile, different substituted cyclohexyl propanoates can be formed.
Scientific Research Applications
Cyclohexyl 2-hydroperoxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in studies related to oxidative stress and the role of hydroperoxides in biological systems.
Industry: Used in the production of polymers, resins, and other materials that require controlled oxidation processes
Mechanism of Action
The mechanism of action of cyclohexyl 2-hydroperoxypropanoate involves the formation of free radicals upon decomposition of the hydroperoxy group. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to cyclohexyl 2-hydroperoxypropanoate, differing in substituents or functional groups. Key distinctions are highlighted below:
Cyclohexyl Propanoate (CAS: 6222-35-1)
- Structure: Cyclohexyl ester of propanoic acid (lacking the hydroperoxy group).
- Applications : Used as a flavoring agent or plasticizer due to its stability .
2-Cyclohexylpropionic Acid (CAS: 701-97-3)
- Structure : Carboxylic acid derivative with a cyclohexyl substituent.
- Applications : Intermediate in pharmaceutical synthesis .
2-Cyclohexyl-2-hydroxyacetic Acid (CAS: 53585-93-6)
- Structure : Hydroxyacetic acid derivative with a cyclohexyl group.
- Reactivity : The hydroxyl group enables hydrogen bonding, influencing solubility and stability. Less reactive than hydroperoxides.
- Applications: Potential use in chiral synthesis due to stereogenic centers .
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid, CAS: 76-93-7)
- Structure : Aromatic hydroxy acid with two phenyl groups.
- Reactivity : The hydroxyl and carboxylic acid groups allow for chelation and coordination chemistry.
- Applications : Precursor in organic synthesis and pharmaceuticals .
3-(2-Oxocyclohexyl)propanoic Acid (CAS: 2275-26-5)
- Structure: Ketone-containing propanoic acid derivative.
- Reactivity: The oxo group facilitates keto-enol tautomerism, differing from peroxide reactivity.
- Applications : Intermediate in fine chemical synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | Not provided | C₉H₁₆O₄ | Hydroperoxy, ester | Oxidative, thermally unstable |
| Cyclohexyl propanoate | 6222-35-1 | C₉H₁₆O₂ | Ester | Hydrolyzable, stable |
| 2-Cyclohexylpropionic acid | 701-97-3 | C₉H₁₆O₂ | Carboxylic acid | Acidic, esterification precursor |
| 2-Cyclohexyl-2-hydroxyacetic acid | 53585-93-6 | C₈H₁₄O₃ | Hydroxyl, carboxylic acid | Chiral, hydrogen-bonding |
| Benzilic acid | 76-93-7 | C₁₄H₁₂O₃ | Hydroxyl, carboxylic acid | Chelating agent, aromatic stability |
| 3-(2-Oxocyclohexyl)propanoic acid | 2275-26-5 | C₉H₁₄O₃ | Ketone, carboxylic acid | Keto-enol tautomerism |
Research Findings and Stability Analysis
- This compound: Likely exhibits high reactivity in radical-initiated processes due to the -OOH group, akin to other organic peroxides. However, its thermal instability necessitates careful handling, similar to compounds like cyclohexyl hydroperoxide (mentioned in ) .
- Safety Considerations: Organic peroxides are generally sensitive to heat and shock.
- Synthetic Utility: The hydroperoxy group may enable applications in controlled oxidations, contrasting with the ester hydrolysis typical of cyclohexyl propanoate .
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